![molecular formula C26H21F3N4O3S B2436209 N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMID CAS No. 347363-98-8](/img/structure/B2436209.png)
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrimidine ring, a sulfonamide group, and a biphenyl moiety with a trifluoromethyl substituent. Its multifaceted nature makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Structural Representation
- IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
- CAS Number : 332144-45-3
Medicinal Chemistry
The compound's sulfamoyl group is known for its role in inhibiting enzymes such as dihydropteroate synthase, which is critical in bacterial folate synthesis. This inhibition can lead to antibacterial effects, making it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Research
Research indicates that compounds with similar structures exhibit significant anticancer properties by disrupting cellular pathways involved in tumor growth and metastasis. The presence of the trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, the interaction with carbonic anhydrase and other sulfonamide-sensitive enzymes could provide insights into its pharmacological profile .
Neuropharmacology
There is emerging evidence that similar compounds can modulate neurotransmitter systems. Investigations into their effects on neuroinflammation and neurodegenerative diseases are ongoing, suggesting a possible application in treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Activity
In a study published in Antimicrobial Agents and Chemotherapy, derivatives of sulfamoyl compounds were tested against various bacterial strains. Results indicated that modifications similar to those found in N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMIDE significantly increased antimicrobial potency against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Efficacy
A research article in Cancer Research demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study suggested that further exploration into the mechanism of action could lead to novel therapeutic strategies using this class of compounds.
Data Tables
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a condensation reaction involving acetylacetone and guanidine, followed by methylation to introduce the dimethyl groups . The sulfonamide group is then introduced through a reaction with sulfonyl chloride derivatives.
The biphenyl moiety with the trifluoromethyl substituent is prepared separately through a Suzuki coupling reaction involving a boronic acid derivative and a halogenated biphenyl compound . The final step involves the coupling of the pyrimidine-sulfonamide intermediate with the biphenyl moiety under appropriate conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wirkmechanismus
The mechanism of action of N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenylacetamide: Similar structure but lacks the biphenyl moiety and trifluoromethyl group.
N-[4-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl-3,5-dinitrobenzamide: Contains a nitro group instead of the trifluoromethyl group.
2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide: Contains a chloro group instead of the biphenyl moiety.
Uniqueness
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4’-(TRIFLUOROMETHYL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its combination of a pyrimidine ring, sulfonamide group, biphenyl moiety, and trifluoromethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMIDE is a sulfonamide derivative with potential antibacterial properties. This compound is structurally related to known sulfonamides that inhibit bacterial growth through interference with folate biosynthesis. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H18F3N4O3S
- Molecular Weight : 426.43 g/mol
- CAS Number : [specific CAS number if available]
The presence of the trifluoromethyl group and the dimethylpyrimidine moiety suggests enhanced lipophilicity and potential for improved biological activity compared to traditional sulfonamides.
Sulfonamides, including this compound, primarily exert their antibacterial effects by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase (DHPS), these compounds block the conversion of PABA to folate, which is essential for nucleic acid synthesis in bacteria. This mechanism leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 3.91 μM to 25 μg/ml, indicating significant potency against clinically relevant pathogens .
Compound | Target Bacteria | MIC (μg/ml) |
---|---|---|
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBOXAMIDE | MRSA | 9.5 |
Diacetylsulfadimidine | S. aureus | 25 |
4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | MRSA | 3.91 |
Mechanisms Overcoming Resistance
The compound's unique structure may allow it to overcome common resistance mechanisms seen in sulfonamides. For instance, it has been shown to inhibit not only DHPS but also enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity . Such dual-action mechanisms can enhance its efficacy against resistant strains.
Study on Efficacy Against MRSA
A recent study evaluated the efficacy of various sulfonamide derivatives, including our compound of interest, against MRSA strains. The results indicated that the tested derivatives retained significant antibacterial activity even at sub-MIC concentrations, suggesting potential for use in combination therapies to enhance overall antimicrobial effectiveness .
Toxicological Assessment
While assessing the biological activity, it is crucial to evaluate the cytotoxicity of these compounds. Preliminary data indicate that many sulfonamide derivatives exhibit low cytotoxicity toward human cell lines (HepG2), making them promising candidates for further development .
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c1-16-15-17(2)31-25(30-16)33-37(35,36)21-13-11-20(12-14-21)32-24(34)23-6-4-3-5-22(23)18-7-9-19(10-8-18)26(27,28)29/h3-15H,1-2H3,(H,32,34)(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXBMCCEBIXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.